molecular formula C9H12N4O B13195618 N-[1-(Pyrimidin-2-yl)piperidin-4-ylidene]hydroxylamine

N-[1-(Pyrimidin-2-yl)piperidin-4-ylidene]hydroxylamine

Cat. No.: B13195618
M. Wt: 192.22 g/mol
InChI Key: YWTUGIJQXWNURS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(Pyrimidin-2-yl)piperidin-4-ylidene]hydroxylamine is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound features a pyrimidine ring attached to a piperidine ring, with a hydroxylamine group at the piperidine nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Pyrimidin-2-yl)piperidin-4-ylidene]hydroxylamine typically involves the formation of the piperidine ring followed by the introduction of the pyrimidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts can be employed .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve multistep processes that include cyclization, hydrogenation, and functionalization. These methods are designed to be cost-effective and scalable to meet the demands of pharmaceutical manufacturing .

Chemical Reactions Analysis

Types of Reactions

N-[1-(Pyrimidin-2-yl)piperidin-4-ylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogenation catalysts (e.g., cobalt, ruthenium, nickel), oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride, sodium borohydride) .

Major Products Formed

The major products formed from these reactions include oximes, nitriles, amines, and substituted derivatives, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-[1-(Pyrimidin-2-yl)piperidin-4-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

Uniqueness

N-[1-(Pyrimidin-2-yl)piperidin-4-ylidene]hydroxylamine is unique due to its specific structure, which combines a pyrimidine ring with a piperidine ring and a hydroxylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C9H12N4O

Molecular Weight

192.22 g/mol

IUPAC Name

N-(1-pyrimidin-2-ylpiperidin-4-ylidene)hydroxylamine

InChI

InChI=1S/C9H12N4O/c14-12-8-2-6-13(7-3-8)9-10-4-1-5-11-9/h1,4-5,14H,2-3,6-7H2

InChI Key

YWTUGIJQXWNURS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=NO)C2=NC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.